4-(BOC-Amino)-1-butanoylpiperidine chemical properties
4-(BOC-Amino)-1-butanoylpiperidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(BOC-Amino)-1-butanoylpiperidine
This guide provides a comprehensive technical overview of 4-(BOC-Amino)-1-butanoylpiperidine, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, reactivity, and strategic applications, grounding its claims in established chemical principles and relevant literature.
Introduction: A Molecule of Designed Versatility
4-(BOC-Amino)-1-butanoylpiperidine is a bifunctional piperidine derivative engineered for specific roles in chemical synthesis. Its structure combines a piperidine scaffold, common in many pharmaceuticals, with two distinct functionalities: a tert-butoxycarbonyl (BOC)-protected amine at the C4 position and a butanoyl group at the N1 position. This arrangement is not accidental; it provides chemists with orthogonal control over the molecule's reactive sites, making it a valuable intermediate for constructing complex molecular architectures. While direct literature on this exact compound is sparse, its properties and utility can be expertly inferred from its constituent parts and closely related analogues.
Core Chemical and Physical Properties
The fundamental properties of 4-(BOC-Amino)-1-butanoylpiperidine dictate its handling, reactivity, and suitability for various synthetic conditions.
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl (1-butanoylpiperidin-4-yl)carbamate | Lexichem-based Naming |
| Molecular Formula | C₁₄H₂₆N₂O₃ | - |
| Molecular Weight | 270.37 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds[1] |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Ethanol) | Analogy to similar compounds[2] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | Standard laboratory practice[3][4] |
Synthesis and Structural Logic
The strategic value of 4-(BOC-Amino)-1-butanoylpiperidine begins with its logical and efficient synthesis. The most direct route involves the selective N-acylation of its immediate precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0).
Experimental Protocol: Synthesis via N-Acylation
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Dissolution: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath. The purpose of the base is to neutralize the HCl by-product generated in the subsequent step, preventing protonation of the starting material and driving the reaction to completion.
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Acylation: Slowly add butanoyl chloride (1.05 eq) to the cooled solution. The secondary amine of the piperidine ring is significantly more nucleophilic than the BOC-protected amine, ensuring regioselective acylation at the N1 position.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[5]
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Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified via flash column chromatography to yield the desired 4-(BOC-Amino)-1-butanoylpiperidine.
Reactivity and Strategic Deprotection
The core utility of this molecule lies in the differential stability of its two nitrogen-containing functional groups: the N1-butanoyl amide and the C4-BOC carbamate.
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N1-Butanoyl Amide: This is a tertiary amide, which is exceptionally stable and resistant to hydrolysis. Cleavage requires harsh conditions (e.g., strong acid or base with heating) that are typically avoided in multi-step synthesis.
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C4-BOC Carbamate: The BOC group is a sterically hindered carbamate designed as a protecting group for amines. Its key feature is its lability under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like DCM, efficiently cleaves the BOC group to reveal the primary amine at the C4 position, releasing isobutylene and carbon dioxide as gaseous byproducts.
This orthogonal stability is the cornerstone of its application. A researcher can use the stable N1-butanoylpiperidine core as a scaffold while selectively deprotecting the C4-amine for further elaboration, such as amide bond formation, reductive amination, or sulfonylation.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(BOC-Amino)-1-butanoylpiperidine scaffold is a valuable building block for creating libraries of compounds for screening and lead optimization. Its precursor and related structures have been instrumental in the synthesis of various biologically active agents.
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Scaffold for SAR Studies: The N-butanoyl group modulates the lipophilicity and metabolic stability of the piperidine core. The C4-amino position, once deprotected, serves as a versatile handle for introducing a wide range of substituents to explore the Structure-Activity Relationship (SAR) of a compound series.
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Antiviral and Antibacterial Agents: The parent structure, 4-(N-Boc-amino)piperidine, has been used to synthesize potent antagonists of the CCR5 receptor, a key co-receptor for HIV entry.[1][6] It has also been incorporated into novel inhibitors of bacterial topoisomerase II, demonstrating broad-spectrum antibacterial activity.[6]
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Enzyme Inhibitors: Related aminopiperidine building blocks are used to synthesize inhibitors for various enzyme classes. For instance, they form the core of certain SIRT2 inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors used in diabetes management.[7][8] The butanoyl group can serve to occupy hydrophobic pockets within an enzyme's active site.
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CNS Receptor Ligands: The piperidine ring is a privileged scaffold for targeting Central Nervous System (CNS) receptors. The specific substitution pattern of 4-(BOC-Amino)-1-butanoylpiperidine makes it a precursor for compounds structurally similar to known opioids and other neuroactive agents.[2]
Analytical Characterization
Ensuring the purity and identity of 4-(BOC-Amino)-1-butanoylpiperidine is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is employed.
| Method | Expected Observations |
| ¹H NMR | - BOC Group: A sharp singlet at ~1.4 ppm (9H).- Butanoyl Group: Signals corresponding to the ethyl moiety (triplet ~0.9 ppm, multiplet ~1.6 ppm) and the methylene adjacent to the carbonyl (triplet ~2.3 ppm).- Piperidine Ring: Complex multiplets for the ring protons between ~1.2-4.5 ppm.- NH Proton: A broad singlet associated with the carbamate proton. |
| ¹³C NMR | - BOC Group: Quaternary carbon at ~79 ppm and methyl carbons at ~28 ppm.- Carbonyls: Two distinct signals in the amide/carbamate region (~155 ppm for BOC C=O, ~172 ppm for butanoyl C=O).- Piperidine & Butanoyl Carbons: Signals in the aliphatic region. |
| FTIR | - N-H Stretch: A peak around 3300-3400 cm⁻¹.- C=O Stretches: Two distinct carbonyl absorption bands, typically around 1710 cm⁻¹ (amide) and 1680 cm⁻¹ (carbamate). |
| LC-MS | A primary peak corresponding to the [M+H]⁺ ion at m/z 271.20. High-resolution mass spectrometry can confirm the elemental composition.[9] |
Safety and Handling
As a laboratory chemical, 4-(BOC-Amino)-1-butanoylpiperidine requires proper handling to minimize risk. The hazard profile is predicted based on its precursor, tert-butyl piperidin-4-ylcarbamate.
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GHS Hazard Classification (Predicted):
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]
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Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3]
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First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4]
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Conclusion
4-(BOC-Amino)-1-butanoylpiperidine stands as a prime example of a rationally designed chemical building block. Its value is derived not from inherent biological activity, but from the precise synthetic control it offers. The stable N-butanoyl group provides a robust molecular core with tailored physicochemical properties, while the acid-labile BOC group masks a reactive amine that can be unveiled on demand. This combination of stability and controlled reactivity makes it an indispensable tool for medicinal chemists aiming to efficiently synthesize and optimize novel therapeutic agents.
References
- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(N-BOC-Amino)-1-(pivaloyl)piperidine. Retrieved from [Link]
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Chemdad. (n.d.). 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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Ubigene. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]
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Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]
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